2-Amylcinnamyl-d5-alcohol
CAS No.:
Cat. No.: VC0213312
Molecular Formula: C14H15D5O
Molecular Weight: 209.339
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15D5O |
|---|---|
| Molecular Weight | 209.339 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Amylcinnamyl-d5-alcohol is a deuterated analogue of α-amylcinnamyl alcohol, where five hydrogen atoms are replaced by deuterium. The unlabelled form (C₁₄H₂₀O) has a molecular weight of 204.308 g/mol, while the deuterated variant (C₁₄H₁₅D₅O) exhibits a molecular weight of 209.339 g/mol due to the isotopic substitution . The compound’s structure comprises a heptanol backbone with a benzylidene substituent, forming a conjugated system that contributes to its stability and aromatic character (Fig. 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅D₅O | |
| Molecular Weight | 209.339 g/mol | |
| Boiling Point | 141–143°C (5 mmHg) | |
| Density | 0.952–0.966 g/mL at 25°C | |
| Refractive Index | = 1.519–1.537 | |
| Assay Purity | ≥95% (GC) |
The deuterium atoms are typically positioned on the alkyl chain or aromatic ring, enhancing the compound’s utility in mass spectrometry by altering its fragmentation pattern .
Synthesis and Isotopic Labelling Strategies
Grignard Reaction-Based Synthesis
The non-deuterated α-amylcinnamyl alcohol is synthesized via a Grignard reaction between benzaldehyde and heptylmagnesium bromide, followed by oxidation and reduction steps . For deuterated variants, isotopic labelling is achieved through:
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Deuterium Exchange: Catalytic exchange using D₂O or deuterated acids under controlled conditions .
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Deuterated Precursors: Use of deuterated reagents (e.g., CD₃MgBr) during Grignard synthesis to incorporate deuterium into the alkyl chain .
Equation 1: Grignard Synthesis of α-Amylcinnamyl Alcohol
Purification and Quality Control
Post-synthesis purification involves fractional distillation or preparative GC, with purity assessed via GC-MS or HPLC. The deuterated form requires rigorous validation to confirm isotopic enrichment (>98% D), typically quantified using nuclear magnetic resonance (NMR) or high-resolution MS .
Analytical Applications in GC-MS and Pharmacokinetics
Role as an Internal Standard
2-Amylcinnamyl-d5-alcohol serves as an internal standard in GC-MS due to its structural similarity to target analytes and distinct mass spectral signature. For example, in ethanol quantification, deuterated alcohols elute similarly to their non-deuterated counterparts but exhibit unique ion fragments (e.g., m/z 49 for ethyl-d5 alcohol vs. m/z 45 for ethanol) .
Table 2: GC-MS Parameters for Deuterated Alcohols
| Parameter | Value | Source |
|---|---|---|
| Column | Rxi-1ms or Rxi-17 | |
| Ionization Mode | Electron Impact (70 eV) | |
| Quantitation Ions | m/z 49 (ethyl-d5), 45 (ethanol) | |
| Limit of Detection (LoD) | 0.4 μg/mL |
Pharmacokinetic Tracing
Co-administration of deuterated and non-deuterated alcohols enables precise measurement of first-pass metabolism. In one study, oral ethanol and intravenous ethyl-d5 alcohol were simultaneously tracked, revealing reduced oral bioavailability due to hepatic metabolism . The deuterated form’s AUC (area under the curve) matched ethanol’s profile, validating its use in kinetic studies .
Applications in Cosmetics and Fragrance
Role as a Fragrance Ingredient
α-Amylcinnamyl alcohol (non-deuterated) is widely used in perfumes and skincare products for its sweet, balsamic scent . The deuterated form may serve as a stable isotope tracer in fragrance stability studies. Regulatory guidelines mandate its declaration in products at concentrations ≥0.001% (leave-on) or ≥0.01% (rinse-off) .
Table 3: Regulatory Status in Cosmetics
| Region | Concentration Limit | Reporting Requirement | Source |
|---|---|---|---|
| EU | 0.001% (leave-on) | Mandatory | |
| California | 0.01% (rinse-off) | Required under CSCP |
Future Research Directions
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Metabolic Pathways: Elucidate the impact of deuterium on the compound’s ADME (absorption, distribution, metabolism, excretion) profile.
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Advanced Detection Methods: Develop LC-MS/MS protocols for lower detection limits in biological matrices .
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Green Synthesis: Explore biocatalytic routes to reduce reliance on hazardous Grignard reagents .
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